高铁酸盐

描述

It is particularly beneficial for patients who have an intolerance to oral iron or have had an unsatisfactory response to oral iron . Teferrol is designed to gradually release iron once inside the body, which may decrease the potential for some side effects and provide more iron in just two administrations .

科学研究应用

Teferrol has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to rapidly replenish iron stores and correct anemia in patients with various conditions, including chronic heart failure, chronic kidney disease, inflammatory bowel disease, and perioperative anemia . Teferrol has been studied in over 40 clinical trials with more than 8800 patients treated worldwide, demonstrating its efficacy and safety . It is also used in research to understand the pharmacological properties and therapeutic potential of intravenous iron replacement products .

作用机制

Target of Action

Ferrummate, also known as Injectafer, Ferripel 3, or Amylofer, primarily targets the body’s iron metabolism. It is used to treat iron-deficiency anemia, a condition where the body lacks enough iron to produce hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body .

Mode of Action

Ferrummate works by replacing iron found in hemoglobin, myoglobin, and enzymes, allowing the transportation of oxygen via hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia . By supplementing iron, Ferrummate helps to increase the production of hemoglobin and red blood cells, thereby improving the oxygen-carrying capacity of the blood .

Biochemical Pathways

Ferrummate affects the iron metabolism pathway in the body. Iron is a central component in many metabolic pathways, such as oxygen transport, energy production, and erythropoiesis . Ferrummate supplementation helps to restore the balance of iron in the body, ensuring these pathways function optimally .

Pharmacokinetics

The pharmacokinetics of Ferrummate involves its absorption, distribution, metabolism, and excretion (ADME). Iron from Ferrummate is absorbed in the duodenum and upper jejunum . In persons with normal serum iron stores, about 10% of an oral dose is absorbed, which increases to 20% to 30% in persons with inadequate iron stores . The absorbed iron is then distributed throughout the body, where it is used in the production of hemoglobin and stored in the liver .

Result of Action

The primary result of Ferrummate’s action is the correction of iron-deficiency anemia. By increasing the body’s iron levels, Ferrummate helps to increase the production of hemoglobin and red blood cells . This leads to improved oxygen-carrying capacity of the blood, alleviating the symptoms of anemia such as fatigue and weakness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ferrummate. For instance, the absorption of iron from Ferrummate can be affected by dietary factors . Certain foods and drinks, such as tea and coffee, can inhibit iron absorption, while others, such as meat and vitamin C-rich foods, can enhance iron absorption . Therefore, the dietary habits of the individual can influence the effectiveness of Ferrummate in treating iron-deficiency anemia .

生化分析

Biochemical Properties

Injectafer plays a crucial role in biochemical reactions by replenishing iron stores in the body. Iron is a vital component of hemoglobin, myoglobin, and various enzymes involved in cellular respiration and energy production. Injectafer interacts with transferrin, a protein that transports iron in the blood, and ferritin, a protein that stores iron in cells. The iron from Injectafer is released in a controlled manner, ensuring a steady supply for erythropoiesis (red blood cell production) and other metabolic processes .

Cellular Effects

Injectafer influences various cellular processes by providing the necessary iron for cellular functions. Iron is essential for DNA synthesis, oxygen transport, and electron transport in mitochondria. Injectafer affects cell signaling pathways, gene expression, and cellular metabolism by ensuring adequate iron availability. For instance, it supports the function of cytochrome enzymes involved in the electron transport chain, thereby enhancing cellular respiration and energy production .

Molecular Mechanism

The molecular mechanism of Injectafer involves the release of iron from the ferric carboxymaltose complex. This iron is then taken up by transferrin and transported to various tissues. In cells, iron is utilized for the synthesis of hemoglobin and myoglobin, and it acts as a cofactor for numerous enzymes. Injectafer also influences gene expression by regulating the activity of iron-responsive elements (IREs) and iron-regulatory proteins (IRPs), which control the translation of mRNAs involved in iron metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Injectafer have been observed over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that Injectafer maintains its stability and efficacy over extended periods. The iron released from Injectafer remains bioavailable for several weeks, supporting sustained erythropoiesis and cellular metabolism. Long-term studies have also indicated that Injectafer does not cause significant degradation or adverse effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Injectafer vary with different dosages. At therapeutic doses, Injectafer effectively replenishes iron stores and supports normal physiological functions. At high doses, it can lead to iron overload and associated toxic effects, such as oxidative stress and tissue damage. Studies have identified threshold doses beyond which adverse effects become significant, emphasizing the importance of adhering to recommended dosage guidelines .

Metabolic Pathways

Injectafer is involved in several metabolic pathways related to iron metabolism. Upon administration, ferric carboxymaltose is taken up by reticuloendothelial macrophages in the spleen and liver, where it is metabolized to release iron. This iron is then exported into the circulation by ferroportin and loaded onto transferrin for transport to various tissues. Injectafer also influences metabolic flux by ensuring a steady supply of iron for critical metabolic processes, such as erythropoiesis and cellular respiration .

Transport and Distribution

Injectafer is transported and distributed within cells and tissues through interactions with transferrin and ferritin. After intravenous administration, Injectafer is rapidly taken up by reticuloendothelial macrophages, where it is metabolized to release iron. This iron is then bound to transferrin and transported to various tissues, including the bone marrow, liver, and muscles. The distribution of iron from Injectafer ensures its availability for hemoglobin synthesis and other metabolic functions .

Subcellular Localization

The subcellular localization of Injectafer-derived iron is primarily within the mitochondria, where it supports cellular respiration and energy production. Iron is also localized in the cytoplasm, where it is stored in ferritin complexes. The targeting of iron to specific cellular compartments is facilitated by iron-responsive elements and iron-regulatory proteins, which ensure its proper utilization and storage. Post-translational modifications of proteins involved in iron metabolism also play a role in directing iron to specific organelles .

准备方法

Teferrol is synthesized through a complex process involving the formation of a colloidal solution of nanoparticles. These nanoparticles consist of a polynuclear iron (III)-(oxyhydr)oxide core stabilized by carboxymaltose . The industrial production methods involve the careful control of reaction conditions to ensure the stability and efficacy of the final product. The preparation and administration of Teferrol require specific dosages and conditions to ensure its effectiveness and safety .

化学反应分析

Teferrol undergoes several chemical reactions, primarily involving the release of iron from the carboxymaltose complex. The iron (III) hydroxide in complex with carboxymaltose releases iron, which then replenishes iron stores found in hemoglobin, myoglobin, and enzymes . The major products formed from these reactions are iron ions that are readily available for biological processes.

相似化合物的比较

Teferrol is unique compared to other iron replacement products due to its dextran-free formulation, which lowers the risk of allergic reactions . Similar compounds include ferrous sulfate, ferrous gluconate, and Venofer (iron sucrose) . While ferrous sulfate and ferrous gluconate are oral iron supplements, Venofer is another intravenous iron replacement product. Teferrol stands out due to its ability to provide a high dose of iron in just two administrations, making it more convenient for patients .

属性

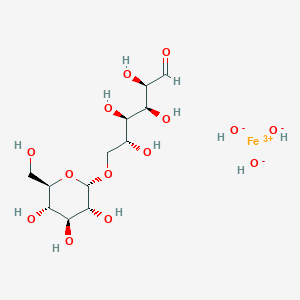

IUPAC Name |

iron(3+);(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.Fe.3H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;;;;/h1,4-12,14-21H,2-3H2;;3*1H2/q;+3;;;/p-3/t4-,5+,6+,7+,8+,9+,10-,11+,12-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMVWNYIYVZXIQ-MPAYLTKRSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25FeO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53858-86-9 | |

| Record name | Iron polymaltose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053858869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron polymaltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRON POLYMALTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM5219H89V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate](/img/structure/B1449054.png)

![[6-(Difluoromethoxy)pyridin-2-yl]methanamine](/img/structure/B1449057.png)

![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)

![Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride](/img/structure/B1449074.png)

![(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1449075.png)